tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a tert-butyl ester group, which can influence its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carbonylamino Group: This step involves the reaction of the quinoline derivative with an isocyanate to form the carbonylamino group.
Attachment of the tert-Butyl Ester Group: This can be done through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Nitro or halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the quinoline moiety is known for its potential antimicrobial and antimalarial properties. This compound could be investigated for similar biological activities, including its effects on bacterial and parasitic infections.
Medicine
In medicine, derivatives of quinoline are often explored for their therapeutic potential. This compound could be studied for its pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
What sets tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate apart is its combination of a quinoline moiety with a tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c1-25(2,3)20-12-11-17(13-16(20)14-28-24(32)33-26(4,5)6)29-23(31)19-15-27-21-10-8-7-9-18(21)22(19)30/h7-13,15H,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31) |
InChI Key |
IBCKYHKIAXIGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.